3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro and difluoromethoxy groups, and the attachment of the isoxazolyl moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully hydrogenated benzothiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development. Studies may focus on its efficacy, safety, and pharmacokinetics.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties could make it useful in various industrial processes and products.
Mechanism of Action
The mechanism of action of 3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE include other benzothiophene derivatives with different substituents. Examples include:
- 3-Bromo-6-(trifluoromethoxy)-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide
- 3-Iodo-6-(methoxy)-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of 3-CHLORO-6-(DIFLUOROMETHOXY)-N-(5-METHYL-3-ISOXAZOLYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity
Properties
Molecular Formula |
C14H9ClF2N2O3S |
---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethoxy)-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClF2N2O3S/c1-6-4-10(19-22-6)18-13(20)12-11(15)8-3-2-7(21-14(16)17)5-9(8)23-12/h2-5,14H,1H3,(H,18,19,20) |
InChI Key |
RWYOXZRJNNOFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
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